molecular formula C24H18ClNO5S2 B3527564 [4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate

[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate

Cat. No.: B3527564
M. Wt: 500.0 g/mol
InChI Key: ZHXGCQLQLLYBAS-MOSHPQCFSA-N
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Description

[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolidinone ring, a benzyl group, and a furan-2-carboxylate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate typically involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the benzyl group, and the attachment of the furan-2-carboxylate moiety. Common reagents used in these reactions include thioamides, benzyl halides, and furan-2-carboxylic acid derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiazolidine derivatives, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazolidinone ring is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate apart from similar compounds is its unique combination of structural features The presence of the thiazolidinone ring, benzyl group, and furan-2-carboxylate moiety in a single molecule provides a versatile platform for exploring new chemical reactions and biological activities

Properties

IUPAC Name

[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S2/c1-2-29-19-12-16(11-17(25)21(19)31-23(28)18-9-6-10-30-18)13-20-22(27)26(24(32)33-20)14-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXGCQLQLLYBAS-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)Cl)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)Cl)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate
Reactant of Route 3
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate
Reactant of Route 4
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate
Reactant of Route 5
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate
Reactant of Route 6
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] furan-2-carboxylate

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